9-Amino-NeuAc
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Overview
Description
9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, a well-known member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. These enzymes facilitate the conversion of N-acetyl-glucosamine and pyruvate into N-acetylneuraminic acid, which can then be further modified to introduce the amino group at the 9-position .
Industrial Production Methods
Industrial production of 9-Amino-N-acetylneuraminic acid often relies on large-scale enzymatic synthesis due to its efficiency and specificity. The process involves optimizing reaction conditions such as enzyme concentration, temperature, and substrate availability to maximize yield. Additionally, advancements in enzyme engineering and process optimization have further improved the efficiency of this method .
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex glycoconjugates and as a building block for various chemical modifications.
Biology: The compound is employed in studying cellular recognition processes and glycoprotein interactions.
Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.
Industry: The compound is used in the production of modified glycoproteins for various industrial applications.
Mechanism of Action
The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its incorporation into glycoproteins and glycolipids, where it can influence cellular recognition and signaling pathways. The amino group at the 9-position allows for specific interactions with enzymes and receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the amino group at the 9-position.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid: A structurally similar compound with different functional groups.
Uniqueness
9-Amino-N-acetylneuraminic acid is unique due to the presence of the amino group at the 9-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and applications that are not possible with other sialic acid derivatives .
Properties
Molecular Formula |
C11H20N2O8 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 |
InChI Key |
PSFLJKJWZHEYMD-PFQGKNLYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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